6-Bromomethyl-1-methyl-1H-benzotriazole
CAS No.:
Cat. No.: VC14104190
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3 |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 6-(bromomethyl)-1-methylbenzotriazole |
| Standard InChI | InChI=1S/C8H8BrN3/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,5H2,1H3 |
| Standard InChI Key | PYLAZXZBHFHZDM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)CBr)N=N1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Bromo-1-methyl-1H-benzo[d] triazole features a bicyclic framework comprising a benzene ring fused to a triazole moiety. The bromine atom occupies the 6-position of the benzene ring, while a methyl group is attached to the 1-position of the triazole . This substitution pattern influences electronic distribution, as evidenced by computational studies showing enhanced electrophilicity at the triazole nitrogen atoms. The molecular formula, C₇H₆BrN₃, corresponds to a planar structure stabilized by π-conjugation, with a calculated LogP of 1.73, indicating moderate lipophilicity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.05 g/mol | |
| Boiling Point | 268°C | |
| Density | N/A | |
| LogP | 1.73 | |
| Hazard Classification | GHS07 (Warning) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and the methyl group (δ 2.5 ppm). The bromine atom induces deshielding effects, shifting adjacent proton resonances upfield. Mass spectrometry data confirm the molecular ion peak at m/z 212.05, with fragmentation patterns consistent with Br loss and triazole ring cleavage .
Synthetic Methodologies
Conventional Cyclization Approaches
The synthesis of benzotriazoles typically begins with o-phenylenediamine derivatives. For 6-bromo-1-methyl-1H-benzo[d] triazole, bromination of 1-methyl-1H-benzotriazole using N-bromosuccinimide (NBS) under radical conditions achieves regioselective substitution at the 6-position . Alternative routes employ palladium-catalyzed cross-coupling reactions to introduce the methyl group post-bromination, yielding purities >95% .
Microwave-Assisted Optimization
Recent protocols utilize microwave irradiation to accelerate reaction kinetics. For instance, N-alkylation of benzotriazole precursors with methyl iodide in dimethylformamide (DMF) at 120°C for 15 minutes achieves 85% yield, reducing side products compared to thermal methods .
Biological Activities and Mechanisms
Antimicrobial Efficacy
6-Bromo-1-methyl-1H-benzo[d] triazole exhibits broad-spectrum activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5–50 μg/mL . The bromine atom enhances membrane permeability, facilitating disruption of bacterial cell walls. Comparative studies show potency equivalent to streptomycin against drug-resistant Xanthomonas oryzae .
Antiprotozoal Applications
In vitro assays against Trypanosoma cruzi demonstrate dose-dependent growth inhibition, with 50 μg/mL inducing 95% trypomastigote mortality . The mechanism involves interference with mitochondrial electron transport, akin to nitroimidazole derivatives like metronidazole.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P264: Wash hands after handling |
| H315: Causes skin irritation | P280: Wear gloves/eye protection |
| H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes |
Regulatory Compliance
The compound falls under HS code 2933990090, attracting a 6.5% MFN tariff . Industrial applications require compliance with REACH regulations, emphasizing proper waste disposal (P501) to mitigate environmental persistence .
Industrial and Research Applications
Pharmaceutical Intermediates
This derivative serves as a precursor in synthesizing kinase inhibitors, leveraging its ability to chelate metal ions in enzymatic active sites. For example, tetrabromobenzotriazole derivatives inhibit protein kinase CK2, a target in oncology research .
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